
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for creating new compounds with specific properties.
Biology
This compound is being investigated for its potential as a bioactive molecule . It has shown promise in interacting with various biological targets, which positions it as a candidate for drug discovery and development. Research indicates its ability to modulate biological pathways, potentially leading to therapeutic applications in treating diseases such as cancer and neurological disorders .
Medicine
In medicinal chemistry, this compound is studied for its therapeutic properties . Its mechanism of action involves binding to specific enzymes or receptors, which can inhibit disease progression. For instance, it may target enzymes involved in cancer cell proliferation or neurodegenerative processes .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and catalysts . Its distinctive chemical properties make it suitable for applications in high-performance polymers and advanced materials production. The compound's stability and reactivity can enhance the efficiency of catalytic processes in chemical manufacturing .
Case Study 1: Drug Discovery
A study conducted by researchers evaluated the biological activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent. The compound was found to inhibit key signaling pathways involved in tumor growth and metastasis .
Case Study 2: Material Science
Another research project focused on the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance compared to traditional polymers .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Building block for complex synthesis | Facilitates various reactions |
Biology | Bioactive molecule | Potential for drug discovery |
Medicine | Therapeutic properties | Inhibits disease progression |
Industry | Material development | Enhances polymer performance |
Mechanism of Action
The mechanism of action of (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
The uniqueness of (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol lies in its combination of a pyrrolidine ring with a highly substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol , also known by its CAS number 321430-86-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClF3N2O
- Molecular Weight : 270.64 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chlorinated trifluoromethyl pyridine moiety, which is significant for its biological interactions.
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activities. For instance, fluorinated nucleosides have shown effectiveness against various viral infections, including herpes simplex virus (HSV) and hepatitis viruses. The mechanism often involves the incorporation of these compounds into viral DNA, leading to inhibition of viral replication .
Antimicrobial Activity
Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial properties. Studies have demonstrated that such compounds can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . The specific activity of this compound against various strains of bacteria remains to be fully characterized but is expected to be promising based on structural analogs.
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : The presence of the trifluoromethyl group is known to enhance binding affinity to target enzymes.
- Cellular Uptake : The structural features may facilitate better cellular permeability, allowing for effective intracellular action.
- Metabolic Stability : Fluorinated compounds often exhibit increased metabolic stability, prolonging their action within biological systems .
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related pyrrolidine derivatives, it was found that modifications in the pyridine ring significantly affected the compound's ability to inhibit viral replication in vitro. This suggests that this compound could potentially exhibit similar antiviral properties when subjected to rigorous testing .
Study 2: Antimicrobial Activity Assessment
A comparative analysis was conducted on various pyrrolidine-based compounds for their antimicrobial effects against resistant strains of Staphylococcus aureus. Preliminary results indicated that certain derivatives exhibited low nanomolar activity against both Gram-positive and Gram-negative bacteria, hinting at the potential effectiveness of this compound in similar assays .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H8ClF3N2O |
Molecular Weight | 270.64 g/mol |
CAS Number | 321430-86-8 |
Antiviral Activity | Potentially effective |
Antimicrobial Activity | Low nanomolar range expected |
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h4-5,8,18H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYJBWQTDFXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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